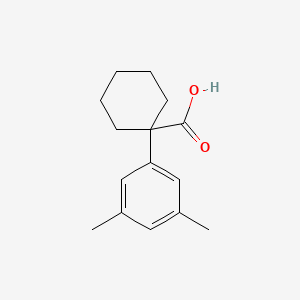

1-(3,5-Dimethylphenyl)cyclohexanecarboxylic acid

Description

1-(3,5-Dimethylphenyl)cyclohexanecarboxylic acid (CAS: 923233-31-2) is a cyclohexane-based carboxylic acid derivative substituted with a 3,5-dimethylphenyl group. Its molecular formula is C₁₂H₁₄O₂, with an average mass of 190.242 g/mol and a monoisotopic mass of 190.099380 g/mol .

Properties

Molecular Formula |

C15H20O2 |

|---|---|

Molecular Weight |

232.32 g/mol |

IUPAC Name |

1-(3,5-dimethylphenyl)cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C15H20O2/c1-11-8-12(2)10-13(9-11)15(14(16)17)6-4-3-5-7-15/h8-10H,3-7H2,1-2H3,(H,16,17) |

InChI Key |

XOHRWYGAWNTXTM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)C2(CCCCC2)C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethylphenyl)cyclohexane-1-carboxylic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3,5-dimethylbenzene with cyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethylphenyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed:

- Oxidation products include carboxylate salts or esters.

- Reduction products include cyclohexanol or cyclohexanone derivatives.

- Substitution products include nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

1-(3,5-Dimethylphenyl)cyclohexane-1-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or analgesic effects.

Industry: Utilized in the development of new materials or as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3,5-dimethylphenyl)cyclohexane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds or ionic interactions with target molecules, influencing their function and signaling pathways.

Comparison with Similar Compounds

N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide

trans-4-Substituted Cyclohexanecarboxylic Acid Derivatives

- Examples: trans-4-p-Nitrobenzyl oxycarbonylaminomethyl cyclohexanecarboxylic acid trans-4-p-Chlorobenzyl oxycarbonylaminomethyl cyclohexanecarboxylic acid

- Activity: These derivatives are used as tranexamic acid analogs in antifibrinolytic therapies. Substituents like nitro or chloro groups enhance electronic effects, influencing binding to plasminogen .

- Methyl groups on the aromatic ring (vs. nitro/chloro) decrease electron-withdrawing effects but improve metabolic stability .

1-(3,5-Dimethylphenyl)cyclobutane-1-carboxylic Acid

- Structure : Cyclobutane ring instead of cyclohexane.

- Reduced lipophilicity compared to the cyclohexane analog due to fewer carbon atoms.

- Applications: Limited safety data, but structurally related to agrochemical precursors .

4-(Cyclopropyl(hydroxy)methylene)-3,5-dioxocyclohexanecarboxylic Acid

- Structure : Contains a cyclopropyl group and ketone functionalities on the cyclohexane ring.

- Activity : The dioxo groups increase polarity, making it suitable as a synthetic intermediate for fine chemicals.

- Key Differences: Higher reactivity due to ketone and cyclopropyl groups. Potential for diverse hydrogen-bonding interactions compared to the target compound .

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Implications

- Substituent Position and Lipophilicity : The 3,5-dimethylphenyl group in the target compound balances steric bulk and lipophilicity, making it suitable for membrane penetration in agrochemical applications. However, its PET-inhibiting activity is likely weaker than naphthalene-based analogs due to reduced conjugation .

- Electronic Effects : Electron-withdrawing groups (e.g., nitro, chloro) in tranexamic acid derivatives enhance binding to biological targets, whereas methyl groups in the target compound prioritize stability over reactivity .

- Ring Size : Cyclobutane analogs exhibit higher ring strain, which may limit their utility in drug design compared to cyclohexane-based structures .

Biological Activity

1-(3,5-Dimethylphenyl)cyclohexanecarboxylic acid, a compound with a unique structure, has garnered attention in various fields of research due to its potential biological activity. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and applications in medicinal chemistry.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C15H20O2 |

| Molecular Weight | 232.32 g/mol |

| IUPAC Name | 1-(3,5-dimethylphenyl)cyclohexane-1-carboxylic acid |

| InChI Key | XOHRWYGAWNTXTM-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC(=C1)C2(CCCCC2)C(=O)O)C |

The compound features a cyclohexane ring substituted with a 3,5-dimethylphenyl group and a carboxylic acid functional group, which contributes to its distinct chemical reactivity and potential biological interactions .

The biological activity of 1-(3,5-Dimethylphenyl)cyclohexanecarboxylic acid is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds or ionic interactions with target molecules, thereby influencing their function and signaling pathways .

Pharmacological Properties

Research has indicated several pharmacological properties associated with this compound:

- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines .

- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related damage .

- Antibacterial Properties : There is evidence suggesting that the compound may exhibit antibacterial activity against certain pathogens, although further studies are needed to quantify these effects .

Study on Anti-inflammatory Activity

A recent study evaluated the anti-inflammatory effects of various compounds, including 1-(3,5-Dimethylphenyl)cyclohexanecarboxylic acid. The results indicated that at higher concentrations (1000 μg/ml), the compound significantly inhibited protein denaturation associated with inflammation .

Antioxidant Capacity Evaluation

The antioxidant capacity was assessed using the phosphomolybdate assay. The study found that the compound demonstrated a concentration-dependent increase in radical scavenging activity, comparable to known antioxidants .

Antibacterial Screening

In another investigation focusing on antibacterial properties, 1-(3,5-Dimethylphenyl)cyclohexanecarboxylic acid was tested against several bacterial strains. The results suggested moderate antibacterial activity, warranting further exploration into its efficacy as an antimicrobial agent .

Comparative Analysis

To better understand the unique properties of 1-(3,5-Dimethylphenyl)cyclohexanecarboxylic acid, it is useful to compare it with structurally similar compounds:

| Compound | Unique Features | Biological Activity |

|---|---|---|

| Cyclohexane-1-carboxylic acid | Lacks aromatic substitution | Limited biological activity |

| 3,5-Dimethylbenzoic acid | No cyclohexane ring | Different reactivity and applications |

| 1-(4-Methylphenyl)cyclohexane-1-carboxylic acid | Similar structure but different substitution pattern | Varies in biological effects |

This comparison highlights the distinctiveness of 1-(3,5-Dimethylphenyl)cyclohexanecarboxylic acid in terms of both structure and biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.